8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
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Overview
Description
8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. The key steps may include:
Formation of the imino group: This can be achieved through the condensation reaction between an amine and an aldehyde or ketone.
Introduction of chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the binaphthalene core: This step may involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of imino groups would yield amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol: can be compared with other binaphthalene derivatives or compounds containing similar functional groups.
Properties
CAS No. |
7355-32-0 |
---|---|
Molecular Formula |
C44H36Cl2F6N2O6 |
Molecular Weight |
873.7 g/mol |
IUPAC Name |
8-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-[8-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H36Cl2F6N2O6/c1-17(2)31-23-11-19(5)33(39(57)35(23)25(37(55)41(31)59)15-53-29-13-21(43(47,48)49)7-9-27(29)45)34-20(6)12-24-32(18(3)4)42(60)38(56)26(36(24)40(34)58)16-54-30-14-22(44(50,51)52)8-10-28(30)46/h7-18,55-60H,1-6H3 |
InChI Key |
SNDGVCAYHRJYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=C(C=CC(=C6)C(F)(F)F)Cl)O)O)C(C)C)O)O |
Origin of Product |
United States |
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